
6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline
概要
説明
6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline is a chemical compound with the molecular formula C12H15NO2 .
Molecular Structure Analysis
The molecular structure of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline consists of 12 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis
6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline is a solid at room temperature. It has a molecular weight of 205.26 .科学的研究の応用
Synthesis and Applications in Alkaloid Production :
- 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile can be deprotonated and alkylated to produce 3,4-dihydroisoquinolines, which are useful for synthesizing various alkaloids such as laudanidine, armepavine, and laudanosine. These compounds are achieved using Noyori's asymmetric transfer hydrogenation (Blank & Opatz, 2011).
- A related study focused on the synthesis of cis- and trans-1-(3'-substituted-propyl)benzo[a]quinolizidine from 1-methyl-6,7-dimethoxy-3,4-dihydroisoquinoline. The stereochemistry of these compounds was explored using NMR spectroscopy (Kóbor, Sohár & Fülöp, 1994).
Photophysical Properties :
- The photophysical properties of 6,7-dimethoxy-3,4-dihydroisoquinoline in protic solvents were studied. The research found that the spectral and luminescent properties of its solutions are influenced by the presence of solvated initial molecules and their protonated cationic forms (Dubouski et al., 2006).
Chemical Reactions and Novel Compounds :
- Novel reactions of 6,7-dimethoxy-3,4-dihydroisoquinoline with various electron-deficient olefins have been described. These reactions lead to cycloadducts with high regio- and stereoselectivity (Nyerges et al., 2005).
- A study focused on the reactions of 6,7-dimethoxy-3,4-dihydroisoquinoline with o-quinone methides, leading to various heterocyclic products (Osyanin et al., 2014).
Synthesis and Structural Studies :
- The synthesis of 1,3-dimethyl-6,7-dimethoxy-3,4-dihydroisoquinoline from methyleugenol was studied, emphasizing the use of the Ritter reaction for cyclization. This research provided insights into the stability of intermediates and the efficiency of the synthesis process (Rahman & Iftitah, 2010).
- An X-Ray crystal structure study of a pyrrolo[2,1-α]isoquinolinium iodide derivative was conducted, offering insights into the molecular structure of related compounds (Bailey et al., 1995).
Safety and Hazards
作用機序
Target of Action
It’s worth noting that isoquinoline derivatives have been known to inhibit human carbonic anhydrases (hcas) , which play a crucial role in maintaining pH balance in the body and assisting in CO2 transport.
Mode of Action
Isoquinoline derivatives, including this compound, have been found to interact with their targets, such as hcas, leading to inhibition of these enzymes .
Pharmacokinetics
A related compound, ym758, has been studied for its pharmacokinetic/pharmacodynamic (pk/pd) relationship after intravenous administration . This could provide some insights into the potential pharmacokinetics of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline.
Result of Action
The inhibition of hcas could potentially lead to changes in ph balance and co2 transport in the body .
特性
IUPAC Name |
6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-8-10-7-12(15-3)11(14-2)6-9(10)4-5-13-8/h6-7H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VASUQTGZAPZKFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NCCC2=CC(=C(C=C12)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80197068 | |
| Record name | Isoquinoline, 3,4-dihydro-6,7-dimethoxy-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80197068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline | |
CAS RN |
4721-98-6 | |
| Record name | Isoquinoline, 3,4-dihydro-6,7-dimethoxy-1-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004721986 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4721-98-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144726 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isoquinoline, 3,4-dihydro-6,7-dimethoxy-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80197068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline in asymmetric synthesis?
A: 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline serves as a model imine substrate in the study of asymmetric transfer hydrogenation (ATH) reactions. [, ] These reactions are crucial for synthesizing chiral amines, which are building blocks for numerous pharmaceuticals and bioactive compounds.
Q2: How is 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline employed in the study of artificial imine reductases?
A: Researchers have used 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline to investigate the efficacy of artificial imine reductase systems. [] These systems, incorporating iridium(III) biotinylated complexes and specific Streptavidin mutants, aim to mimic the activity of natural enzymes in asymmetric reduction reactions, potentially leading to more sustainable and efficient synthesis routes for chiral amines.
Q3: What insights have been gained into the mechanism of asymmetric transfer hydrogenation using 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline?
A: Studies utilizing 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline and acetophenone as model substrates have revealed intriguing aspects of the ATH mechanism with [RuCl(η6-arene)(N-TsDPEN)] catalysts. [] Notably, despite both substrates being reduced with high selectivity, the major enantiomer produced differs (S-alcohol vs. R-amine with S,S-catalyst). This highlights the importance of substrate structure in enantioselectivity and prompted further investigation through molecular modeling to elucidate the three-dimensional structures of transition states.
Q4: How is 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline used in analytical chemistry?
A: Researchers have explored the use of in situ FTIR spectroscopy combined with multivariate curve resolution to quantitatively monitor the asymmetric transfer hydrogenation of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline. [] This approach provides valuable insights into reaction kinetics and catalyst performance in real-time, aiding in the development and optimization of catalytic processes.
Q5: What is the role of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline in understanding structure-activity relationships?
A5: While not directly addressed in the provided abstracts, modifications to the dimethoxy substituents on the aromatic ring of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline could be investigated to understand their impact on the molecule's interaction with catalysts and enzymes. This information is crucial for optimizing the design of novel catalysts and artificial enzymes with enhanced activity and selectivity.
Q6: Are there any known synthetic routes for 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline?
A: Yes, one documented synthesis route utilizes N-acetylhomoveratrylamine as the starting material. [] This multi-step synthesis involves cyclization, sulfonation, hydrolysis, and other chemical transformations to yield 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Isopropyl-1H-pyrazolo[1,5-b][1,2,4]triazol-6-amine](/img/structure/B181494.png)

![5-Bromobenzo[c][1,2,5]selenadiazole](/img/structure/B181497.png)
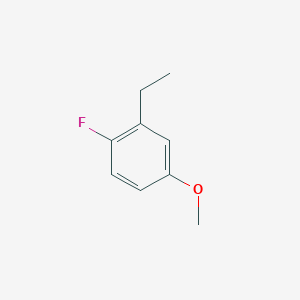


![4,7-Dichlorofuro[2,3-d]pyridazine](/img/structure/B181504.png)
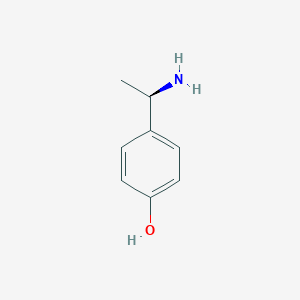
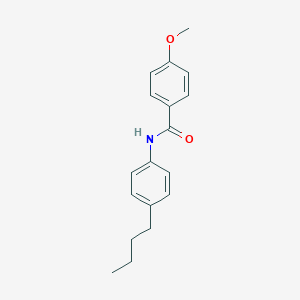
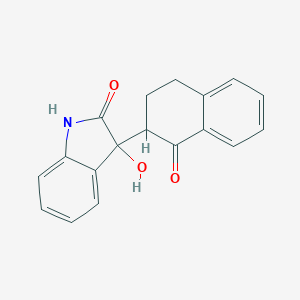
![N-[2-(pyridine-4-carbonylamino)ethyl]pyridine-4-carboxamide](/img/structure/B181516.png)

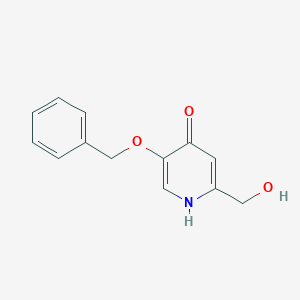
![3-bromo-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B181520.png)